8-(sec-butylthio)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione
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Description
8-(sec-butylthio)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C19H24N4O2S and its molecular weight is 372.49. The purity is usually 95%.
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Scientific Research Applications
Development of Analytical Methods
High-Performance Thin-Layer Chromatography for Linagliptin : A specific and sensitive assay method was developed for determining linagliptin in tablet form using high-performance thin-layer chromatography (HPTLC). This work highlights the importance of developing validated methods for pharmaceutical compounds, which could be analogous to the analysis requirements for complex purine derivatives like the one (Rode & Tajne, 2021).
Role of Purine Utilizing Enzymes
Purine-Utilizing Enzymes Inhibitors : A comprehensive review on bioactive fused heterocycles acting as inhibitors for purine-utilizing enzymes highlighted their significance in treating diseases such as malaria, cancer, and autoimmune disorders. This suggests a potential area of application for novel purine derivatives in therapeutic development (Chauhan & Kumar, 2015).
Environmental Behavior and Analysis
Parabens in Aquatic Environments : Although not directly related, the study on parabens' occurrence and behavior in aquatic environments underscores the importance of understanding the environmental fate of chemical compounds, which could be relevant for assessing the environmental impact of purine derivatives (Haman et al., 2015).
Bioactive Derivatives and Their Applications
Bioactive Nucleobases and Nucleosides : Research on furanyl- or thienyl-substituted nucleobases and nucleosides demonstrates the continuous interest in modifying purine and pyrimidine bases for enhanced biological activities. This area could be relevant for exploring the biological applications of the specified purine derivative (Ostrowski, 2022).
Properties
IUPAC Name |
8-butan-2-ylsulfanyl-3-methyl-7-(3-phenylpropyl)purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2S/c1-4-13(2)26-19-20-16-15(17(24)21-18(25)22(16)3)23(19)12-8-11-14-9-6-5-7-10-14/h5-7,9-10,13H,4,8,11-12H2,1-3H3,(H,21,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJPMGRNOCHWALA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)SC1=NC2=C(N1CCCC3=CC=CC=C3)C(=O)NC(=O)N2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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